Teludipine-d6
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Overview
Description
Teludipine-d6 is a deuterium-labeled analogue of Teludipine hydrochloride. Teludipine is a lipophilic calcium channel blocker, primarily used in scientific research. The incorporation of deuterium, a stable isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teludipine-d6 is synthesized by incorporating deuterium into the molecular structure of Teludipine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the Teludipine molecule. This is typically achieved through deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Teludipine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Teludipine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate cellular processes and pathways.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug behavior in the body.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
Teludipine-d6 exerts its effects by blocking calcium channels in cells. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as muscle contraction and neurotransmitter release. The molecular targets of this compound include voltage-gated calcium channels, and its action involves the modulation of calcium ion flow across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another calcium channel blocker used to treat hypertension and angina.
Nifedipine: A dihydropyridine calcium channel blocker used for similar therapeutic purposes.
Uniqueness
Teludipine-d6 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly valuable in research settings where precise quantitation and tracking of the compound are required .
Properties
Molecular Formula |
C28H38N2O6 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |
InChI Key |
DKLVJXTUCNPMDC-JKAPMHMVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |
Origin of Product |
United States |
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